3,5-Dimethyl-2-(2-methylbutyl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56617-70-0 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,5-dimethyl-2-(2-methylbutyl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-8(2)6-11-10(4)13-9(3)7-12-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
QCYKDMGIICAOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=NC=C(N=C1C)C |
Origin of Product |
United States |
Occurrence and Biogenic Formation of 3,5 Dimethyl 2 2 Methylbutyl Pyrazine
Natural Distribution and Co-occurrence in Biological and Abiotic Matrices
The presence of 3,5-Dimethyl-2-(2-methylbutyl)pyrazine and its structural isomers has been documented across a range of biological and abiotic systems. These compounds are often found as part of a complex mixture of volatile organic compounds that define the chemical signature of their source.
Detection in Plant-Derived Systems
While the direct identification of this compound in plant-derived systems is not extensively documented, the presence of its isomers has been confirmed. A notable example is the detection of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine , an isomer of the target compound, in the volatile fraction of roasted chicory root (Cichorium intybus) scent.vn. Roasted chicory is well-known for its rich and complex aroma, which is largely due to the array of pyrazines formed during the roasting process. The identification of this branched-chain alkylpyrazine underscores the potential for the formation of such complex pyrazines in plant materials that are subjected to thermal treatment.
Table 1: Detection of a Structural Isomer of this compound in a Plant-Derived System
| Compound Name | Plant-Derived System | Reference |
| 2,5-Dimethyl-3-(3-methylbutyl)pyrazine | Roasted Chicory Root (Cichorium intybus) | scent.vn |
Elucidation in Microbial Metabolomes and Fermentation Processes
Microorganisms, particularly bacteria of the genus Bacillus, are well-documented producers of a wide array of alkylpyrazines, which are key contributors to the characteristic aromas of many fermented foods nih.gov. For instance, studies on natto, a traditional Japanese fermented soybean product, have shown that Bacillus subtilis strains are capable of biosynthesizing various pyrazines, including 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine nih.gov.
While the direct biosynthesis of this compound by microorganisms has not been explicitly reported in the reviewed literature, the established ability of bacteria to produce complex alkylpyrazines suggests that its formation in certain microbial metabolomes is plausible. The biosynthesis of branched-chain alkyl groups is often linked to the metabolism of branched-chain amino acids like leucine (B10760876) and isoleucine, which are common constituents of fermentation substrates.
Presence in Non-Human Animal Secretions (e.g., Insect Exudates)
The role of pyrazines as semiochemicals in the animal kingdom, particularly among insects, is well-established. These compounds can function as alarm pheromones, trail pheromones, or components of defensive secretions. A significant finding in this context is the identification of 2,3-dimethyl-5-(2-methylbutyl)pyrazine , a structural isomer of the target compound, in the poison gland secretion of the ant species Eutetramorium mocquerysi nih.gov. This compound is part of a mixture of pyrazines that constitute the trail pheromone of this ant, guiding other colony members during foraging and nest emigration nih.gov.
Table 2: Identification of a Structural Isomer of this compound in Insect Secretions
| Compound Name | Insect Species | Secretion Source | Function | Reference |
| 2,3-dimethyl-5-(2-methylbutyl)pyrazine | Eutetramorium mocquerysi | Poison Gland | Trail Pheromone | nih.gov |
This discovery highlights the importance of branched-chain alkylpyrazines in insect chemical communication. The specific isomeric form of the pyrazine (B50134) is often crucial for its biological activity, demonstrating the high degree of chemical specificity in these signaling systems.
Formation in Food Science Research Systems (Pre-Consumption Thermal or Enzymatic Processes)
The formation of pyrazines during the thermal processing of food is a classic example of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. This reaction is responsible for the development of color, aroma, and flavor in a wide variety of cooked foods.
Research in food science has directly identified the formation of This compound in model systems designed to mimic food processing conditions. One study investigating the volatile compounds formed from the thermal interaction of hydrolyzed vegetable proteins with fructose identified this specific pyrazine as one of the products. Furthermore, the formation of the isomer 2,5-dimethyl-3-(3-methylbutyl)-pyrazine has been reported in roasted meat, with its precursors suggested to be the amino acids lysine and leucine researchgate.net.
Table 3: Formation of this compound and Its Isomer in Food Science Model Systems
| Compound Name | Food System/Model System | Precursors/Reaction | Reference |
| This compound | Hydrolyzed vegetable protein and fructose model system | Maillard Reaction | |
| 2,5-dimethyl-3-(3-methylbutyl)-pyrazine | Roasted Meat | Lysine and Leucine | researchgate.net |
These findings confirm that the thermal processing of protein- and sugar-rich food materials is a significant route for the generation of this compound and its isomers, contributing to the desirable roasted and savory notes in cooked foods.
Mechanistic Pathways of Biogenesis
The formation of this compound, whether through biological or thermal processes, involves the assembly of the pyrazine ring and the incorporation of its specific alkyl substituents.
Enzymatic and Microbial Biosynthesis Routes
The biosynthesis of alkylpyrazines in microorganisms is an area of active research. While the specific enzymatic pathway for this compound is not fully elucidated, the general mechanisms for the formation of the pyrazine core and the origin of the alkyl side chains are understood.
The pyrazine ring is believed to be formed through the condensation of two α-aminoketone molecules. In the case of microbial synthesis, these precursors are derived from amino acid metabolism. For instance, the biosynthesis of 2,5-dimethylpyrazine by Bacillus subtilis has been shown to involve the enzyme L-threonine-3-dehydrogenase, which converts L-threonine to L-2-amino-acetoacetate, a precursor to the aminoketone, aminoacetone nih.gov.
The branched 2-methylbutyl side chain of this compound is likely derived from the branched-chain amino acid isoleucine . The metabolic breakdown of isoleucine can produce α-keto-β-methylvalerate, which can then be converted into various reactive carbonyl compounds. These intermediates can then participate in the condensation reactions that lead to the formation of the pyrazine ring with the characteristic branched-chain substituent. The two methyl groups on the pyrazine ring would likely originate from other common metabolic intermediates such as pyruvate or alanine.
The proposed biosynthetic pathway, therefore, involves the convergence of metabolic pathways for different amino acids to provide the necessary building blocks for the final pyrazine structure.
Non-Enzymatic Biogenic Pathways (e.g., Maillard-Type Reactions in Controlled Model Systems)
The primary route for the formation of this compound is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. perfumerflavorist.comnih.govperfumerflavorist.com This non-enzymatic browning process is responsible for the desirable flavors and colors in a wide array of cooked foods. perfumerflavorist.com
Controlled model system studies have been instrumental in elucidating the specific precursors for various pyrazines. Research has indicated that branched-chain amino acids are key reactants in the formation of pyrazines with corresponding branched alkyl side chains. Specifically, the formation of a closely related isomer, 2,5-dimethyl-3-(3-methylbutyl)-pyrazine, has been demonstrated to arise from the reaction of the amino acids leucine and lysine with a reducing sugar like glucose under thermal processing conditions. researchgate.netnih.gov
The proposed mechanism involves the Strecker degradation of the amino acid, in this case, likely isoleucine or leucine, which possesses the necessary carbon skeleton for the 2-methylbutyl group. The Strecker degradation of an amino acid in the presence of a dicarbonyl compound (formed from sugar degradation) generates an aldehyde and an α-aminoketone. The subsequent condensation of two α-aminoketone molecules, followed by dehydration and oxidation, leads to the formation of the pyrazine ring. The structure of the resulting pyrazine is determined by the specific α-aminoketones involved, which are in turn derived from the initial amino acids.
The table below summarizes the key precursors involved in the Maillard reaction leading to the formation of branched-chain alkylpyrazines.
| Precursor Type | Specific Precursor | Role in Formation of this compound |
| Amino Acid | Isoleucine / Leucine | Provides the carbon skeleton for the 2-methylbutyl side chain through Strecker degradation. |
| Amino Acid | Other simple amino acids (e.g., Alanine) | Can contribute to the formation of the dimethyl-substituted pyrazine ring. |
| Reducing Sugar | Glucose, Fructose, etc. | Reacts with amino acids to initiate the Maillard reaction and provides the necessary dicarbonyl intermediates. |
Environmental Factors Influencing Biogenic Production and Yield
The production and yield of this compound via the Maillard reaction are not static but are significantly influenced by various environmental and processing parameters. These factors can alter the reaction pathways and the profile of the resulting volatile compounds.
Temperature and Time: The Maillard reaction is highly dependent on temperature. Higher temperatures generally accelerate the reaction rate and lead to an increased formation of pyrazines. nih.gov However, the relationship is not always linear, and excessive heat can lead to the degradation of the formed pyrazines or favor the formation of other compounds. The duration of heating is also a critical factor, with longer reaction times often resulting in higher yields of pyrazines up to a certain point. nih.gov
pH: The pH of the reaction medium plays a crucial role in the Maillard reaction. Generally, neutral to slightly alkaline conditions (pH 7-9) favor the formation of pyrazines. nih.gov Under acidic conditions, the amino groups of the amino acids are protonated, which reduces their nucleophilicity and slows down the initial steps of the Maillard reaction. Conversely, in a more alkaline environment, the deprotonated amino groups are more reactive, leading to an enhanced rate of pyrazine formation. researchgate.netquora.com However, the pH can also influence the specific types of pyrazines formed.
The following table outlines the general influence of key environmental factors on the production of pyrazines in Maillard-type reactions.
| Environmental Factor | Influence on Pyrazine Production and Yield |
| Temperature | Higher temperatures generally increase the rate of formation, but excessive heat can lead to degradation. |
| Time | Longer heating times often lead to higher yields, up to an optimal point. |
| pH | Neutral to slightly alkaline conditions (pH 7-9) generally favor pyrazine formation. |
| Water Activity (a_w) | Lower water activity can increase the rate of the Maillard reaction, as water is a product of some of the reaction steps. |
Chemical Synthesis Methodologies for 3,5 Dimethyl 2 2 Methylbutyl Pyrazine
Historical Perspectives and Evolution of Pyrazine (B50134) Ring Synthesis
The history of pyrazine synthesis dates back to the 19th century, with many of the original methods still forming the basis of modern synthetic routes. The first reported synthesis of a pyrazine compound was by Laurent in 1844, which was later identified as 2,3,5,6-tetraphenylpyrazine. These early efforts paved the way for more systematic studies of the pyrazine ring system.
Among the oldest and most enduring methods are the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879). Both of these classical methods rely on the self-condensation of two molecules of an α-aminoketone to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. The primary difference between them lies in the method used to prepare the α-aminoketone precursor.
The evolution of pyrazine synthesis saw the development of various approaches, broadly categorized into strategies such as condensation reactions, ring closures, and metal-catalyzed reactions. The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, was also identified as a significant pathway for the formation of pyrazines in food, contributing to their characteristic roasted and toasted flavors. This understanding of natural pyrazine formation has inspired biomimetic synthesis approaches. Over the years, the focus has shifted towards developing more efficient, high-yielding, and environmentally benign methods, leading to the incorporation of techniques like microwave assistance and the development of chemoenzymatic strategies.
Targeted Synthesis Strategies for 3,5-Dimethyl-2-(2-methylbutyl)pyrazine and Analogues
The synthesis of an unsymmetrically substituted pyrazine like this compound requires strategies that can control the placement of the different alkyl groups on the pyrazine core. This typically involves the condensation of carefully selected precursors.
The most direct and widely employed method for constructing the pyrazine ring is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. For the target molecule, a plausible pathway involves the condensation of 1,2-diaminopropane (B80664) with a suitable α-dicarbonyl precursor, such as 1-hydroxy-4-methyl-2-hexanone (an α-hydroxyketone that can be oxidized in situ) or 4-methyl-2,3-hexanedione.
The general mechanism involves the initial formation of a Schiff base (imine) between one amine group of the diamine and one carbonyl group of the dicarbonyl. This is followed by an intramolecular cyclization where the second amine group attacks the remaining carbonyl group, forming a dihydropyrazine or tetrahydropyrazine (B3061110) intermediate.
Alternatively, the synthesis can proceed via the dimerization of α-aminocarbonyl precursors. For instance, the condensation of an aminocarbonyl compound derived from L-isoleucine (which possesses the 2-methylbutyl skeleton) with aminoacetone could theoretically yield the desired product after cyclization and oxidation. Chemoenzymatic methods have demonstrated the synthesis of various alkylpyrazines from amino acids like L-threonine, which is converted to aminoacetone, a key aminocarbonyl precursor. This highlights the potential of using amino acid-derived building blocks for targeted pyrazine synthesis.
The condensation reactions described above typically yield a non-aromatic dihydropyrazine intermediate. A crucial final step in the synthesis is the aromatization of this intermediate to the stable pyrazine ring through oxidative dehydrogenation.
This oxidation can be achieved using a variety of reagents and conditions. Mild oxidizing agents are often sufficient for this transformation. In many syntheses, particularly those mimicking food chemistry (like the Maillard reaction), atmospheric oxygen can serve as the oxidant. For laboratory and industrial-scale synthesis, more controlled methods are often employed. Common oxidizing agents include:
Manganese dioxide (MnO₂)
Copper(II) salts (e.g., CuO)
Iodine
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Catalytic dehydrogenation offers a more atom-economical approach. This involves heating the dihydropyrazine intermediate in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a zinc-based catalyst. For example, a patented method for synthesizing 2,3,5-trimethylpyrazine (B81540) involves the catalytic dehydrogenation of 2,3,5-trimethyl-5,6-dihydropyrazine over a modified pumice-loaded zinc catalyst at elevated temperatures. This strategy is directly analogous to the final step required for the synthesis of this compound.
To enhance reaction rates and often improve yields, microwave-assisted organic synthesis (MAOS) has been applied to the formation of various heterocyclic compounds. The use of microwave irradiation can significantly reduce reaction times from hours to minutes.
While specific literature on the microwave-assisted synthesis of this compound is scarce, the principles are broadly applicable. The condensation reaction between the 1,2-diamine and 1,2-dicarbonyl precursors can be performed in a sealed vessel under microwave irradiation. This technique efficiently heats the polar reactants and solvents, leading to a rapid formation of the dihydropyrazine intermediate. The subsequent oxidation step could potentially also be accelerated by microwave heating, depending on the chosen oxidant and reaction conditions. Reports on the microwave-assisted synthesis of pyrazolines and other N-heterocycles demonstrate the general utility of this method for achieving clean and rapid cyclization reactions.
A significant challenge in the synthesis of this compound is controlling the regiochemistry. The condensation of an unsymmetrical diamine (1,2-diaminopropane) with an unsymmetrical α-dicarbonyl (e.g., 4-methyl-2,3-hexanedione) can lead to the formation of two regioisomers.
To achieve regioselectivity, one approach is to use precursors where the reactivity of the functional groups is differentiated. For instance, if an α-keto aldehyde is used as the dicarbonyl component, the more electrophilic aldehyde group may react preferentially with one of the amine groups of the diamine, guiding the subsequent cyclization. The reaction conditions, such as pH and catalyst, can also influence the regiochemical outcome. Nickel-catalyzed cross-coupling reactions of pyrazine triflates have also been explored for the regioselective synthesis of trialkylpyrazines, offering an alternative to classical condensation methods.
Furthermore, the (2-methylbutyl) group in the target molecule contains a chiral center. A non-stereoselective synthesis will result in a racemic mixture of (S)- and (R)-enantiomers. To achieve a stereoselective synthesis, a chiral precursor must be used. A highly attractive starting material is the amino acid L-isoleucine, which possesses the required (S)-2-methylbutyl carbon skeleton. Synthetic strategies that can incorporate L-isoleucine or its derivatives into the pyrazine ring would provide a direct route to the enantiopure product. The synthesis of complex chiral molecules like bis-steroidal pyrazines has demonstrated that stereocontrol is achievable in pyrazine synthesis, often relying on late-stage pyrazine-forming reactions between complex, enantiopure fragments.
Optimization of Reaction Parameters and Conditions (e.g., Temperature, pH, Stoichiometry)
The efficiency and yield of pyrazine synthesis are highly dependent on the reaction parameters. Careful optimization of temperature, pH, and stoichiometry is essential to maximize the formation of the desired product and minimize side reactions.
Temperature: The reaction temperature significantly influences the rate of both the initial condensation and the subsequent dehydration and oxidation steps. Studies on pyrazine formation have shown that yields generally increase with temperature up to an optimal point, after which degradation of reactants and products can lead to decreased yields. For example, in the synthesis of pyrazines from 1-hydroxyacetone and ammonium (B1175870) hydroxide, pyrazine yields were found to increase as the temperature was raised from 100 °C to 140 °C. However, in other systems, higher temperatures can promote undesirable side reactions.
pH: The pH of the reaction medium is critical, particularly for condensation reactions involving amines and carbonyls. The initial condensation to form an imine is often favored under weakly acidic conditions, which activate the carbonyl group without fully protonating the amine nucleophile. Conversely, the cyclization and subsequent reactions may proceed more efficiently under basic conditions. The formation of 2,5-dimethylpyrazine (B89654) from aminoacetone, for example, is a pH-dependent nonenzymatic reaction. In syntheses using ammonium hydroxide, a higher pH (e.g., pH 11 or above) has been shown to favor higher pyrazine yields.
Stoichiometry: The molar ratio of the reactants (diamine to dicarbonyl) is a key parameter to control. While a 1:1 stoichiometry is theoretically required for the condensation, in practice, an excess of one reactant may be used to drive the reaction to completion or to influence the product distribution. The ratio of the carbon source to the nitrogen source is a critical factor that needs to be optimized to maximize the quantity of pyrazines formed.
The interplay of these parameters is complex, and optimal conditions must be determined empirically for each specific synthesis. The table below summarizes the general effects of these parameters on alkylpyrazine synthesis.
| Parameter | General Effect on Pyrazine Synthesis | Research Findings |
| Temperature | Increases reaction rate. Higher temperatures can lead to higher yields up to an optimal point, beyond which degradation may occur. | Yield of pyrazines from 1-hydroxyacetone increased with temperatures from 100 °C to 140 °C. |
| pH | Influences the rate of condensation and cyclization steps. Optimal pH depends on the specific reaction mechanism. | Higher pH (≥11) favored pyrazine synthesis using NH₄OH. Aminoacetone to 2,5-DMP conversion is pH-dependent. |
| Stoichiometry | The molar ratio of diamine to dicarbonyl affects yield and can influence the formation of side products. | The carbon-to-nitrogen mole ratio is a key parameter for optimizing pyrazine quantity. |
Evaluation of Synthetic Efficiency, Yields, and Purity Profiling
A particularly effective method for the regioselective synthesis of 5-substituted 2,3-dimethylpyrazines, a class to which this compound belongs, is the nickel-catalyzed Negishi cross-coupling reaction. researchgate.net This reaction typically involves the coupling of a pyrazine triflate with an organozinc halide. For the synthesis of the target compound, this would involve the reaction of 2,3-dimethyl-5-iodopyrazine (or the corresponding triflate) with a (2-methylbutyl)zinc halide in the presence of a nickel catalyst, such as one bearing a dppp (B1165662) (1,3-bis(diphenylphosphino)propane) ligand. These reactions are reported to proceed in good yields, although specific percentage yields for this compound are not always detailed in broader studies. researchgate.net
The choice of catalyst is critical in determining the efficiency and purity of the final product. While palladium catalysts are also used for cross-coupling reactions, nickel catalysts have shown particular efficacy for Negishi couplings involving alkylzinc reagents. researchgate.net It has been observed that palladium-catalyzed cross-coupling reactions with secondary alkylzinc halides can sometimes lead to alkyl group isomerization, resulting in a mixture of products and complicating the purity profile. researchgate.net This highlights the importance of catalyst selection in achieving high purity of the desired isomer.
Purity profiling of the synthesized this compound is crucial for its application, especially in the food and fragrance industries. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS allows for the separation of the target compound from any unreacted starting materials, byproducts, or isomeric impurities, while the mass spectrum provides confirmation of its molecular weight and fragmentation pattern. NMR spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the precise arrangement of the alkyl groups on the pyrazine ring and ensuring the correct isomeric form has been synthesized.
Table 1: Illustrative Data for Synthetic Efficiency and Purity Profiling of a Related Trialkylpyrazine
| Synthetic Method | Reactants | Catalyst | Solvent | Yield (%) | Purity (%) | Analytical Method | Reference |
| Negishi Cross-Coupling | 2-Chloro-3,6-dimethylpyrazine, Dialkylzinc | NiCl₂(dppp) | THF | Good | High | GC-MS, NMR | rsc.org |
Green Chemistry Principles in Pyrazine Synthesis Research
The application of green chemistry principles to the synthesis of pyrazines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key principles of green chemistry that are relevant to pyrazine synthesis include the use of less hazardous chemical syntheses, safer solvents, and the design of energy-efficient processes.
One of the primary goals in green pyrazine synthesis is to move away from harsh reaction conditions and toxic reagents. Traditional methods for pyrazine synthesis sometimes involve high temperatures and the use of strong acids or oxidizing agents, which can generate significant waste. Modern approaches focus on the use of catalytic methods, which can proceed under milder conditions and with higher atom economy. researchgate.net
The choice of solvent is another critical aspect of green chemistry. Many organic reactions are carried out in volatile organic compounds (VOCs), which can be harmful to the environment and human health. Research in green pyrazine synthesis explores the use of more environmentally benign solvents, such as water or bio-derived solvents, or even solvent-free reaction conditions. researchgate.net For instance, one-pot syntheses, where multiple reaction steps are carried out in a single reactor without the need for intermediate purification steps, can significantly reduce solvent usage and waste generation.
Furthermore, the development of biocatalytic and fermentative routes for the production of alkylpyrazines represents a significant advancement in green synthesis. These methods utilize microorganisms or isolated enzymes to produce pyrazines from renewable feedstocks under mild conditions. While the direct microbial synthesis of this compound is not widely documented, research on the biosynthesis of other alkylpyrazines paves the way for future developments in this area.
Table 2: Application of Green Chemistry Principles in Pyrazine Synthesis
| Green Chemistry Principle | Application in Pyrazine Synthesis |
| Catalysis | Use of transition metal catalysts (e.g., nickel, palladium) to enable reactions under milder conditions and with higher selectivity, reducing energy consumption and byproduct formation. researchgate.netrsc.org |
| Safer Solvents/Reaction Conditions | Exploration of aqueous reaction media and solvent-free syntheses to minimize the use of hazardous volatile organic compounds. researchgate.net |
| Atom Economy | Designing synthetic routes, such as cross-coupling reactions, that maximize the incorporation of atoms from the reactants into the final product, thereby reducing waste. |
| Renewable Feedstocks | Investigating biosynthetic pathways using microorganisms to produce pyrazines from renewable resources like amino acids and sugars. |
Advanced Analytical Approaches for 3,5 Dimethyl 2 2 Methylbutyl Pyrazine Characterization
High-Resolution Chromatographic Separation Techniques
Gas chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile compounds like alkylpyrazines. tut.ac.jp However, the complexity of natural matrices, which often contain numerous structurally similar and co-eluting compounds, demands more advanced chromatographic solutions for the unambiguous characterization of 3,5-Dimethyl-2-(2-methylbutyl)pyrazine.
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides a significant enhancement in separation capacity compared to conventional one-dimensional GC. chromatographyonline.comchemistry-matters.com This method utilizes two columns with different stationary phase chemistries connected in series via a modulator. chemistry-matters.com The modulator traps fractions of the effluent from the first dimension (¹D) column and re-injects them as sharp pulses onto the second dimension (²D) column for a rapid, secondary separation. chemistry-matters.com
For the analysis of this compound in a complex volatile mixture, such as a food extract, GCxGC offers distinct advantages. Peaks that overlap in the first dimension based on boiling point can be resolved in the second dimension based on a different property, such as polarity. shimadzu.com This results in a structured two-dimensional chromatogram, or contour plot, where compounds of similar chemical classes group together, aiding in identification. chemistry-matters.com The enhanced peak capacity and increased signal-to-noise ratio, due to the peak compression effect of the modulator, lead to improved resolution and lower detection limits, which is critical for analyzing trace-level aroma compounds. chromatographyonline.comvscht.cz
| Feature | Conventional Gas Chromatography (GC) | Comprehensive Gas Chromatography (GCxGC) |
|---|---|---|
| Principle | Separation based on a single column, typically by boiling point. | Separation using two columns of different selectivity (e.g., nonpolar and polar). chemistry-matters.com |
| Peak Capacity | Limited, leading to potential co-elution in complex samples. chemistry-matters.com | Significantly higher, allowing for the separation of hundreds to thousands of compounds. chromatographyonline.com |
| Resolution | Good, but can be insufficient for isomeric or structurally similar compounds. | Excellent, resolves peaks that co-elute in 1D GC. shimadzu.com |
| Sensitivity | Standard. | Enhanced due to cryogenic modulation, which focuses analyte bands. vscht.cz |
| Data Output | One-dimensional chromatogram. | Two-dimensional contour plot, providing structured chemical information. shimadzu.com |
The 2-methylbutyl substituent in this compound contains a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-3,5-Dimethyl-2-(2-methylbutyl)pyrazine and (S)-3,5-Dimethyl-2-(2-methylbutyl)pyrazine. Enantiomers often possess distinct sensory properties, making their separation and individual characterization essential in flavor and fragrance analysis.
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS), particularly when coupled with gas chromatography, is the definitive tool for the identification of volatile compounds. nih.gov For a compound like this compound, advanced MS techniques are employed to ascertain its molecular formula, confirm its structure, and perform accurate quantification.
High-resolution mass spectrometry (HRMS) provides mass measurements with very high accuracy, typically at the sub-parts-per-million (ppm) level. longdom.org This precision allows for the confident determination of a compound's elemental composition from its measured mass-to-charge ratio (m/z). longdom.orgescholarship.org While low-resolution MS might identify the nominal mass of this compound as 178, HRMS can measure its exact (monoisotopic) mass.
This capability is indispensable for distinguishing the target pyrazine (B50134) from other isobaric compounds (molecules that have the same nominal mass but different elemental formulas). By comparing the experimentally measured accurate mass with the theoretical mass calculated for the suspected formula, a definitive molecular formula can be assigned, which is a critical step in the identification of unknown compounds in complex mixtures. rsc.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂ |
| Nominal Mass | 178 amu |
| Monoisotopic (Exact) Mass | 178.146998 u |
| Typical HRMS Accuracy | < 5 ppm (e.g., ± 0.00089 u) |
While HRMS can provide the elemental formula, it does not reveal how the atoms are connected. Tandem mass spectrometry (MS/MS) is a technique used to elucidate the structure of a molecule. In an MS/MS experiment, an ion of a specific m/z (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragments (product ions), and the resulting fragment ions are then mass-analyzed. unt.edu
The resulting product ion spectrum is characteristic of the precursor ion's structure. For alkylpyrazines, mass spectra of positional isomers can be very similar, making unambiguous identification challenging with conventional GC-MS. researchgate.net MS/MS provides an additional dimension of information. The fragmentation pathways of this compound would likely involve characteristic losses of alkyl groups from the pyrazine ring. For example, cleavage of the C-C bond beta to the pyrazine ring in the 2-methylbutyl side chain (a McLafferty-type rearrangement or alpha-cleavage) is a common pathway. By studying these fragmentation patterns, the positions of the substituents on the pyrazine ring can be confirmed, providing structural verification. researchgate.netmdpi.com
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Type |
|---|---|---|---|
| 179.1543 | 123.0968 | C₄H₈ (56.0626) | McLafferty rearrangement (loss of butene) |
| 179.1543 | 151.1230 | C₂H₄ (28.0313) | Loss of ethyl radical from side chain |
| 179.1543 | 136.1073 | C₃H₇• (43.0469) | Loss of propyl radical from side chain |
For accurate quantification of an analyte in a complex matrix, isotope dilution mass spectrometry (IDMS), also known as isotope dilution assay (IDA), is considered the gold standard. imreblank.chnih.gov This technique combines the high selectivity of mass spectrometry with the high precision afforded by the use of an ideal internal standard. nih.govalfa-chemistry.com
The method involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., this compound labeled with ¹³C or ²H) to the sample prior to extraction and analysis. alfa-chemistry.comnih.gov The labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization, correcting for any analyte loss or matrix-induced signal suppression. alfa-chemistry.comrsc.org By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, the absolute concentration of this compound in the original sample can be calculated with exceptional accuracy and precision. nih.govnist.gov This method is particularly valuable in food and flavor analysis, where matrix effects can be significant. nih.gov
Addressing Challenges of Isomer Differentiation via Mass Spectrometry
The characterization of alkylpyrazines, including this compound, by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge due to the existence of numerous positional isomers. nih.govnih.govresearchgate.net These isomers, which differ only in the placement of alkyl groups on the pyrazine ring, frequently exhibit nearly identical mass spectra under electron ionization (EI). nih.gov This spectral similarity makes the unambiguous identification of a specific isomer based solely on its fragmentation pattern or through standard mass spectral library searches practically unfeasible. nih.govresearchgate.net
The primary fragmentation of alkylpyrazines typically involves benzylic cleavage, leading to the loss of alkyl side chains. For instance, the mass spectrum of a dimethyl-methylbutyl-pyrazine isomer would likely show a prominent fragment from the loss of the largest alkyl group. However, this fragmentation pattern is often not unique to a single isomer. For example, 2,5-Dimethyl-3-(2-methylbutyl)pyrazine (B1199230) and its isomer 2,5-Dimethyl-3-(3-methylbutyl)pyrazine would produce very similar fragments, complicating a definitive identification. nih.govnist.gov
To overcome this limitation, analytical chemists heavily rely on Gas Chromatographic Retention Indices (RIs). nih.govnih.gov The retention index is a measure of where a compound elutes in relation to a series of n-alkane standards under a specific set of GC conditions (e.g., column stationary phase, temperature program). Since the chromatographic separation is sensitive to subtle differences in molecular structure, such as branching and the position of substituents, different isomers will exhibit distinct and reproducible retention indices. nih.gov
By comparing the experimentally determined RI of an unknown pyrazine with a comprehensive database of RIs for authenticated standards, a much more confident identification can be achieved. nih.gov The combination of mass spectral data (for determining the compound class and molecular weight) with retention index matching provides a robust and widely accepted methodology for the specific identification of alkylpyrazine isomers like this compound in complex mixtures. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
While GC-MS is a primary tool for identifying known pyrazines in mixtures, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete and unambiguous structural elucidation of novel compounds or for confirming the precise structure of a synthesized pyrazine standard.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule. However, for a detailed structural assembly of this compound, advanced two-dimensional (2D) NMR techniques are essential. mdpi.com These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular skeleton. cornell.edusdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For the 2-methylbutyl side chain, COSY would show correlations between the protons on adjacent carbons, allowing for the complete mapping of this alkyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH). sdsu.eduyoutube.com It provides a direct link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons in both the pyrazine ring and the alkyl side chains.
| 2D NMR Technique | Type of Correlation Shown | Application for this compound |
| COSY | ¹H – ¹H coupling (typically 2-3 bonds) | Tracing the proton connectivity within the 2-methylbutyl side chain. |
| HSQC | ¹H – ¹³C direct attachment (1 bond) | Assigning specific proton signals to their corresponding carbon atoms. |
| HMBC | ¹H – ¹³C long-range coupling (2-3 bonds) | Connecting the alkyl substituents to the correct positions on the pyrazine ring. |
The 2-methylbutyl group in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers, (S)- and (R)-3,5-Dimethyl-2-(2-methylbutyl)pyrazine. In a standard, achiral NMR solvent (like CDCl₃), these enantiomers are indistinguishable as they have identical NMR spectra. reddit.com
However, NMR can be used to differentiate stereoisomers in two main scenarios:
Diastereomers: If a molecule contains more than one chiral center, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties and will exhibit distinct NMR spectra, allowing for their differentiation and characterization.
Enantiomers in a Chiral Environment: To distinguish between enantiomers, it is necessary to create a chiral environment within the NMR tube. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. reddit.com These agents interact with the enantiomers to form transient diastereomeric complexes or new diastereomeric compounds, respectively. These newly formed diastereomers will have slightly different chemical shifts and/or coupling constants, allowing for their separate detection and potential quantification by NMR. reddit.com
Hyphenated Techniques and Integrated Analytical Platforms for Metabolomics and Chemotaxonomy
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are foundational to modern chemical analysis, particularly in the fields of metabolomics and chemotaxonomy. nih.govnih.govlongdom.org The most prominent of these for volatile compounds like pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govlongdom.org
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In this context, GC-MS platforms are used to obtain a "chemical fingerprint" or profile of the volatile and semi-volatile compounds present in a sample. nih.gov Pyrazines, formed through processes like the Maillard reaction in foods or through biological pathways in microorganisms, are important metabolites that can be indicative of specific metabolic states or conditions. nih.govresearchgate.net Integrated analytical platforms often combine GC-MS data with advanced statistical and bioinformatic tools to identify patterns and biomarkers related to a particular state.
Chemotaxonomy involves the classification of organisms based on their chemical constituents. numberanalytics.comnih.gov The profile of secondary metabolites, including alkylpyrazines, can be unique to a particular species, genus, or family. For instance, different bacterial or insect species may produce a characteristic blend of pyrazines that can be used as a chemical signature for identification or classification. researchgate.net High-throughput GC-MS analysis, coupled with multivariate statistical methods like Principal Component Analysis (PCA), allows researchers to compare the chemical profiles of many samples and group them based on chemical similarity, providing a basis for chemotaxonomic classification. numberanalytics.comnih.gov
Method Validation, Quality Control, and Data Interpretation in Pyrazine Analytical Research
To ensure that the data generated from the analysis of this compound and related compounds are accurate, reliable, and reproducible, the analytical methods used must be rigorously validated. nih.govscholars.direct Method validation is a critical process in all analytical research, demonstrating that a method is suitable for its intended purpose. scholars.direct
Key performance parameters evaluated during the validation of a typical GC-MS method for pyrazine analysis include: nih.govscholars.direct
Linearity and Range: Establishing a concentration range over which the instrument's response is directly proportional to the analyte concentration. This is determined by analyzing a series of calibration standards and assessing the correlation coefficient (R²) of the resulting curve.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. scholars.direct These are often determined based on the signal-to-noise ratio of the analytical signal.
Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated.
Precision (Repeatability and Reproducibility): Precision measures the degree of agreement among a series of measurements. It is typically expressed as the relative standard deviation (RSD) of results from multiple analyses of the same sample under the same (repeatability) or different (reproducibility) conditions.
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.
Quality Control (QC) samples are routinely analyzed alongside experimental samples to monitor the performance of the analytical method over time. Data interpretation must be performed with a clear understanding of the method's capabilities and limitations as defined during validation.
| Validation Parameter | Description | Typical Acceptance Criteria (Example) |
| Linearity | Proportionality of signal to concentration. | Correlation Coefficient (R²) > 0.99 |
| Accuracy/Recovery | Closeness to the true value. | Recovery within 80-120% |
| Precision (Repeatability) | Agreement of results under the same conditions. | Relative Standard Deviation (RSD) < 15% |
| Limit of Quantitation (LOQ) | Lowest concentration reliably quantified. | Signal-to-Noise Ratio ≥ 10 |
Biological and Ecological Roles of 3,5 Dimethyl 2 2 Methylbutyl Pyrazine in Non Human Systems
Semiochemical Function in Insect Ecology
As a semiochemical, 3,5-Dimethyl-2-(2-methylbutyl)pyrazine mediates both intraspecific and interspecific interactions among insects. Its primary and most well-documented role is within the chemical communication system of certain ant species.
Research has identified 2,5-dimethyl-3-(2-methylbutyl)pyrazine (B1199230) as a key component of the alarm pheromone of the little fire ant, Wasmannia auropunctata. umn.edunih.gov This compound is the major volatile released by disturbed workers from their mandibular glands. umn.edu The naturally produced pheromone is the (S)-enantiomer, which has been shown to be more attractive to W. auropunctata workers than racemic mixtures. nih.gov
The behavioral responses elicited by this pyrazine (B50134) in W. auropunctata are critical for colony defense and recruitment to threats. Laboratory and field bioassays have demonstrated that synthetic versions of this compound induce attraction, arrestment (a cessation of movement), and increased locomotion in worker ants. nih.gov These behaviors are consistent with the response to a crushed nestmate, indicating its function in alerting and drawing other workers to a point of disturbance. umn.edu Field studies have quantified the dose-dependent attractive response of W. auropunctata to this pyrazine, with a 1 mg lure showing a maximal response that can remain effective for up to eight days.
| Dose | Mean Number of Ants (±SE) | Significance vs. Control |
|---|---|---|
| 1 mg | Data not fully available in snippets | Significantly greater |
| 100 µg | Data not fully available in snippets | Significantly greater |
| 1 µg | Data not fully available in snippets | Significantly greater |
| 100 ng | Data not fully available in snippets | Not significantly greater |
| Control | Data not fully available in snippets | N/A |
Data is based on field experiments measuring the number of ants observed in a defined area around the lure.
The mandibular gland secretion of Wasmannia auropunctata, containing 2,5-dimethyl-3-isopentylpyrazine (an isomer of the subject compound), has been observed to act as a repellent during aggressive encounters with other ant species. littlefireants.com For instance, workers of Solenopsis invicta that were in physical conflict with W. auropunctata would abruptly release the smaller ant and engage in extensive grooming, suggesting a chemical defense mechanism. littlefireants.com This repellent effect on a competitor species categorizes the compound as an allomone, a substance that benefits the emitter by modifying the behavior of the receiver.
While the allomonal function is supported by observational evidence, there is currently no specific research in the reviewed literature that identifies this compound as a kairomone. A kairomone is a semiochemical that benefits the receiver species, for example, by indicating a food source or a host.
The behavioral responses of Wasmannia auropunctata to this compound, as detailed in section 5.1.1, include attraction, arrestment, and increased locomotion. nih.gov These responses are fundamental to its role as an alarm pheromone.
Inter-species Communication and Signaling in Microbial Systems
The role of pyrazine derivatives in microbial communication is an emerging area of research, particularly in the context of quorum sensing. However, the direct involvement of this compound in these processes is not yet established.
Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This process is mediated by signaling molecules called autoinducers. While various pyrazine derivatives have been identified as important in microbial systems, the prominent example in quorum sensing is 3,5-dimethyl-pyrazin-2-ol (DPO), which is utilized by the human pathogen Vibrio cholerae to regulate biofilm formation and virulence. nih.gov There is no direct evidence in the reviewed literature to suggest that this compound functions as a quorum-sensing molecule or modulates these pathways.
Some studies have explored the antimicrobial properties of pyrazines and their potential to influence microbial communities. For example, 2,5-bis(1-methylethyl)-pyrazine, another pyrazine derivative, has demonstrated broad-spectrum antimicrobial activity. researchgate.net However, specific research on the effects of this compound on microbial community dynamics or metabolism is not available in the current body of scientific literature reviewed for this article. The production of other alkylpyrazines by various bacteria, such as Bacillus and Pseudomonas species, has been documented, but a direct link to the biosynthesis or signaling function of this compound in these systems has not been made. researchgate.net
Participation in Plant-Microbe and Plant-Insect Chemical Interactions
There is currently a lack of specific research detailing the direct participation of this compound in plant-microbe or plant-insect interactions. However, the role of other pyrazine derivatives in these ecological relationships is well-established, suggesting potential, yet uninvestigated, functions for this specific compound.
Many plants and microorganisms produce volatile pyrazines that can mediate interactions with insects. For instance, certain plants serve as a direct source of defensive pyrazines for insects, which sequester these compounds from their host plants. nih.gov Furthermore, microorganisms, including those symbiotic with insects, are a crucial source of behaviorally active pyrazines. nih.gov This intricate interplay between insect-derived, plant-derived, and microbially-derived pyrazines is fundamental to understanding insect behavior and ecology. nih.gov
A notable example of a pyrazine involved in plant-insect interactions is 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine, a key component of the floral scent of the sexually deceptive orchid Drakaea livida. This compound mimics the sex pheromone of its pollinator, the thynnine wasp, luring male wasps to the flower to facilitate pollination. nih.govnih.gov While structurally different from this compound, this example underscores the importance of specific pyrazine structures in mediating complex ecological interactions.
The table below summarizes the roles of various pyrazines in plant-insect interactions, providing a context for the potential, though unconfirmed, roles of this compound.
| Compound Name | Role | Interacting Organisms |
| 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine | Floral Scent Mimicry | Drakaea livida (orchid) and its pollinator wasp |
Contribution to Non-Human Vertebrate Chemical Communication (e.g., wildlife signaling)
Currently, there is no scientific literature that specifically identifies this compound as a semiochemical in non-human vertebrate communication. Research in this area has largely focused on other classes of volatile organic compounds.
While the role of pyrazines in vertebrate chemical signaling is less documented than in insects, they are known to be produced by various organisms and can contribute to the chemical profiles that mediate vertebrate behavior. The specific functions, if any, of this compound in wildlife signaling remain an area for future investigation.
In contrast, the role of pyrazines in insect communication is more clearly defined. For example, a regioisomer of the subject compound, 2,5-dimethyl-3-(2-methylbutyl)pyrazine, has been identified as a likely alarm pheromone component in the little fire ant, Wasmannia auropunctata. The initial identification pointed to another isomer, 2,5-dimethyl-3-(3-methylbutyl)pyrazine, but was later corrected, highlighting the high specificity of insect olfactory systems to isomeric structures.
The table below details the established roles of isomers of this compound in insect chemical communication.
| Compound Name | Role | Species |
| 2,5-dimethyl-3-(2-methylbutyl)pyrazine | Alarm Pheromone | Wasmannia auropunctata (Little Fire Ant) |
| 2,5-dimethyl-3-(3-methylbutyl)pyrazine | Incorrectly Identified Alarm Pheromone | Wasmannia auropunctata (Little Fire Ant) |
Computational and Theoretical Investigations of 3,5 Dimethyl 2 2 Methylbutyl Pyrazine
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the fundamental properties of pyrazine (B50134) derivatives at the molecular level. researchgate.netrsc.org These calculations provide a theoretical framework for understanding the electronic structure, stability, and reactivity of 3,5-Dimethyl-2-(2-methylbutyl)pyrazine.
Key parameters calculated through quantum chemical methods include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a measure of molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Dipole Moment: The dipole moment reflects the polarity of the molecule. An increased dipole moment can enhance a molecule's ability to adsorb onto surfaces. researchgate.net
Proton Affinity (PA): This parameter quantifies the gas-phase basicity of a molecule and is a strong indicator of the stability of its protonated form. Studies have shown a linear relationship between stability and proton affinity in alkylpyrazine monomers. researchgate.netchemrxiv.org
Natural Bond Orbital (NBO) Analysis: NBO calculations provide insights into charge distribution, charge transfer, and the nature of chemical bonds within the molecule. chemrxiv.org
The stability of alkylpyrazines is influenced by factors such as their structure, electric dipole moment, polarizability, and potential for steric hindrance. chemrxiv.org DFT calculations at levels like B3LYP/6-31+G(d,p) have proven effective in predicting these properties for related compounds. researchgate.netchemrxiv.org
| Parameter | Significance | Typical Computational Method |
|---|---|---|
| HOMO-LUMO Gap (eV) | Indicator of chemical reactivity and kinetic stability. | DFT (e.g., B3LYP/6-311++G(2d,p)) |
| Dipole Moment (Debye) | Measures molecular polarity and influences intermolecular interactions. researchgate.net | DFT, Ab initio (e.g., HF, MP2) elivabooks.com |
| Proton Affinity (kJ/mol) | Quantifies gas-phase basicity and stability of the protonated ion. researchgate.net | DFT (e.g., B3LYP/6-31+G(d,p)) chemrxiv.org |
| NBO Charges | Describes the distribution of electron density on individual atoms. elivabooks.com | NBO analysis via DFT calculations chemrxiv.org |
Reaction Mechanism Elucidation via Computational Chemistry for Biogenic and Synthetic Pathways
Computational chemistry plays a crucial role in mapping the reaction pathways for the formation of alkylpyrazines. These compounds are primarily formed through the Maillard reaction during the thermal processing of food, but can also arise from biogenic pathways in microorganisms. nih.govmdpi.com
Maillard Reaction: The Maillard reaction is a complex series of non-enzymatic browning reactions between amino acids and reducing sugars. perfumerflavorist.com The formation of this compound likely involves the condensation of α-aminocarbonyl intermediates. researchgate.netnih.gov These intermediates are generated from the reaction of specific amino acids (like leucine (B10760876) or isoleucine, which can provide the butyl moiety) and α-dicarbonyl compounds (derived from sugar degradation).
Computational studies can model the thermodynamics and kinetics of these reaction steps:
Condensation: Two α-aminocarbonyl molecules condense to form a dihydropyrazine (B8608421) intermediate. researchgate.net
Oxidation: The dihydropyrazine is then oxidized to the stable aromatic pyrazine ring.
DFT calculations can be used to investigate the transition states and activation energies for each step, providing a detailed understanding of the reaction mechanism and identifying the most favorable pathways. nih.gov The specific substitution pattern of this compound is determined by the nature of the precursor amino acids and sugar fragments. nih.gov
Biogenic Pathways: In microorganisms, alkylpyrazines can be synthesized from amino acids and acyloins. mdpi.com For instance, the biosynthesis of tetramethylpyrazine involves acetoin (B143602) as a precursor. mdpi.com Computational modeling can help elucidate the enzymatic mechanisms involved, mapping the substrate's journey within the enzyme's active site and calculating the energetics of the catalytic cycle.
Molecular Modeling of Non-Human Bioreceptor-Ligand Interactions and Enzyme-Substrate Complexes
This compound, like other volatile alkylpyrazines, can act as a semiochemical (signaling molecule) for various organisms, particularly insects. nih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to study how this ligand interacts with non-human bioreceptors, such as insect odorant receptors (ORs) or odorant-binding proteins (OBPs). mdpi.com
Molecular Docking: This technique predicts the preferred orientation and binding affinity of the pyrazine within the binding pocket of a receptor. nih.gov For example, modeling could show how this compound fits into the hydrophobic cavity of an insect OBP, identifying key amino acid residues that form van der Waals contacts or other non-covalent interactions with the ligand's alkyl groups and pyrazine ring.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the receptor-ligand complex over time. These simulations provide insights into the stability of the binding pose and conformational changes in the receptor upon ligand binding, which are crucial for receptor activation. researchgate.net
These modeling studies are essential for understanding the molecular basis of olfaction in insects and can aid in designing new, more effective insect attractants or repellents. scienceopen.com The specific structure of this compound, with its distinct alkyl substitution pattern, will determine its binding specificity and affinity for different insect receptors. nih.gov
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrazine Analogs (Non-Human Biological Activity)
Chemoinformatics and QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. elivabooks.com For pyrazine analogs, QSAR models can be developed to predict non-human biological activities, such as insect repellency, pheromonal effects, or odor modalities. nih.govnih.gov
The development of a QSAR model involves several key steps:
Data Set Collection: A series of pyrazine analogs with experimentally measured biological activities (e.g., repellent protection time) is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and physicochemical properties.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. elivabooks.comelivapress.com
Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and reliability. scielo.br
QSAR studies on pyrazines have shown that both electronic and topological features contribute to their activity. nih.gov The models can reveal which structural properties are most important for a desired biological effect, guiding the design of new pyrazine analogs with enhanced activity. researchgate.net
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Topological | Molecular Connectivity Indices, Shape Indices | Atom connectivity, molecular size, and shape. nih.gov |
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. elivabooks.com |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity and membrane permeability. |
| Electrotopological State | E-state Indices | Combines electronic and topological information. nih.gov |
Prediction of Spectroscopic Parameters to Aid Structural Elucidation
Computational spectroscopy is a powerful tool for predicting the spectroscopic properties of molecules, which serves as a crucial aid in their experimental identification and structural elucidation. mdpi.comnsf.gov By solving the Schrödinger equation, quantum chemistry methods can simulate various types of spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and coupling constants can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions are invaluable for assigning peaks in complex experimental NMR spectra, especially for molecules with multiple isomeric possibilities.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. rsc.org
The accuracy of these predictions has reached a level where they can reliably guide experimental research and help resolve structural ambiguities. frontiersin.org For a novel or difficult-to-isolate compound like this compound, predicted spectra can provide a theoretical fingerprint that facilitates its identification in complex mixtures.
Environmental Fate and Transformation of 3,5 Dimethyl 2 2 Methylbutyl Pyrazine
Photochemical Degradation Pathways in Atmospheric and Aquatic Environments
The photochemical degradation of 3,5-Dimethyl-2-(2-methylbutyl)pyrazine, a volatile organic compound (VOC), is anticipated to be a significant transformation pathway in both atmospheric and aquatic environments. researchgate.net The pyrazine (B50134) ring, an aromatic heterocycle, can absorb ultraviolet (UV) radiation, which may lead to its degradation through direct and indirect photolysis. montana.edu
In the atmosphere, VOCs are primarily degraded by photochemical oxidation reactions. researchgate.net The principal oxidant in the troposphere is the hydroxyl radical (•OH), which is formed photochemically. It is expected that this compound will react with •OH radicals, leading to the oxidation of its alkyl side chains and potentially the pyrazine ring itself. researchgate.net The rate of this degradation will depend on the atmospheric concentration of •OH radicals and the specific reaction rate constant for the compound, which is currently not documented. Other atmospheric oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃•), may also contribute to its degradation, particularly at night. copernicus.org The products of these oxidation reactions are likely to be more polar and less volatile compounds, which can then be removed from the atmosphere through wet or dry deposition. researchgate.net
In aquatic environments, direct photolysis can occur if the compound absorbs light at wavelengths present in sunlight that penetrate the water column. montana.edu The extent of direct photolysis will be influenced by factors such as water clarity, depth, and the presence of other light-absorbing substances. Indirect photolysis, mediated by reactive species such as hydroxyl radicals, singlet oxygen, and peroxide radicals generated from dissolved organic matter, is also a plausible degradation pathway in sunlit surface waters.
Table 1: Plausible Photochemical Degradation Pathways for this compound
| Environment | Degradation Pathway | Key Reactants | Influencing Factors |
| Atmosphere | Indirect Photolysis | Hydroxyl radicals (•OH), Ozone (O₃), Nitrate radicals (NO₃•) | Sunlight intensity, concentration of reactants, temperature, presence of other pollutants |
| Direct Photolysis | UV radiation | Unlikely to be a major pathway for pyrazines | |
| Aquatic | Direct Photolysis | UV radiation | Water clarity, depth, pH, presence of sensitizers |
| Indirect Photolysis | Hydroxyl radicals (•OH), Singlet oxygen | Concentration of dissolved organic matter, water chemistry |
Microbial Transformation and Biodegradation in Soil and Water Systems
Microbial transformation is a crucial process in the environmental degradation of many organic compounds. nih.gov While specific studies on this compound are not available, research has shown that various bacteria are capable of utilizing substituted pyrazines as a sole source of carbon and energy. nih.govresearchgate.net This suggests that this compound is likely susceptible to microbial degradation in soil and water systems.
Several bacterial strains, including species of Bacillus, Flavobacterium, Corynebacterium, Pseudomonas, Streptococcus, and Staphylococcus, have been identified as capable of degrading pyrazine compounds. researchgate.net The biodegradation of alkylpyrazines is thought to proceed via hydroxylation of the pyrazine ring, followed by ring cleavage. nih.gov The alkyl substituents on the pyrazine ring can influence the rate and extent of biodegradation. The branched alkyl group in this compound may affect its bioavailability and the ability of microbial enzymes to access the pyrazine ring.
The rate of biodegradation will be highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the presence of a suitable microbial community. nih.gov In general, aerobic conditions are more favorable for the complete mineralization of organic compounds. researchgate.net The presence of other organic matter can also influence the degradation rate, either by providing an alternative carbon source for microbes or through co-metabolism.
Table 2: Factors Influencing the Microbial Degradation of Alkylpyrazines
| Factor | Influence on Biodegradation |
| Microbial Population | Presence of specific pyrazine-degrading microorganisms is essential. |
| Oxygen Availability | Aerobic conditions generally favor more rapid and complete degradation. |
| Nutrient Availability | Adequate levels of nitrogen, phosphorus, and other essential nutrients are required for microbial growth. |
| Temperature and pH | Optimal ranges exist for microbial activity, outside of which degradation rates will decrease. |
| Bioavailability | Sorption to soil particles can reduce the availability of the compound to microorganisms. |
Volatilization and Atmospheric Distribution Dynamics
Once in the atmosphere, its distribution will be governed by atmospheric transport and mixing processes. e-bookshelf.de As a VOC, it can be transported over long distances from its source, contributing to regional air quality issues. nih.gov The atmospheric lifetime of this compound will be determined by the rates of its photochemical degradation and removal by deposition. researchgate.net
The rate of volatilization from soil is influenced by soil properties such as moisture content, organic matter content, and temperature. nih.gov Higher temperatures and soil moisture can increase the rate of volatilization. nih.gov
Sorption and Leaching Behavior in Edaphic and Hydrological Compartments
The sorption of this compound to soil and sediment particles will play a key role in its mobility and bioavailability in the environment. nih.gov As a hydrophobic organic compound, its sorption is expected to be primarily controlled by its partitioning into soil organic matter. nih.govresearchgate.net The presence of multiple alkyl groups in its structure increases its hydrophobicity, suggesting a moderate to strong sorption potential to soils with higher organic carbon content. nih.govdiva-portal.org
The strength of sorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility. While an experimental Koc for this specific compound is not available, it is anticipated to be significant based on its structure.
Leaching is the process by which a chemical is transported through the soil profile with percolating water. acs.org The potential for this compound to leach into groundwater will be inversely related to its sorption affinity for soil particles. nih.gov In soils with low organic matter content, the potential for leaching may be higher. However, its volatile nature may lead to significant losses from the soil surface, reducing the amount available for leaching.
Table 3: Predicted Sorption and Leaching Behavior of this compound
| Soil Property | Influence on Sorption | Influence on Leaching |
| Organic Matter Content | Higher content leads to stronger sorption. | Higher content reduces leaching potential. |
| Clay Content | May contribute to sorption, but to a lesser extent than organic matter for hydrophobic compounds. | Can reduce water infiltration and thus leaching. |
| Soil pH | Likely to have a minor effect on the sorption of this non-ionizable compound. | Can influence other soil properties that affect leaching. |
| Water Content | Can affect partitioning and mobility. | High water flow increases the potential for leaching. |
Persistence and Mobility in Diverse Natural Ecosystems
In the atmosphere, its persistence is expected to be relatively short, on the order of hours to days, due to rapid photochemical degradation. copernicus.org In aquatic systems, a combination of volatilization, photochemical degradation, and biodegradation will determine its persistence. In soil environments, its persistence will be influenced by the interplay between biodegradation, volatilization, and sorption. mdpi.com Strong sorption to soil organic matter could increase its persistence by making it less available for degradation and volatilization. mdpi.com
Future Research Directions and Unanswered Questions for 3,5 Dimethyl 2 2 Methylbutyl Pyrazine Research
Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of alkylpyrazines in nature, whether by microorganisms, insects, or plants, presents a more environmentally friendly alternative to chemical synthesis. mdpi.com However, the specific enzymatic pathways for many pyrazine (B50134) structures, including 3,5-Dimethyl-2-(2-methylbutyl)pyrazine, remain largely uncharacterized. semanticscholar.orgsemanticscholar.org
Future research must focus on identifying the precise molecular machinery responsible for its formation. It is known that amino acids are key precursors for the pyrazine backbone. nih.govnih.gov For instance, L-threonine is a precursor for pyrazines like 2,5-dimethylpyrazine (B89654), involving enzymes such as L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL). nih.gov
A primary research objective will be to identify the specific amino acid precursor for the 2-methylbutyl side chain of this compound, which is likely L-isoleucine. Subsequent research should aim to discover and characterize the novel enzymes—such as reductases, dehydrogenases, and ligases—that catalyze the condensation and cyclization reactions to form the final compound. semanticscholar.org Uncovering these pathways in various organisms, from bacteria to insects, is crucial for understanding its natural origin and for developing biotechnological production methods. semanticscholar.org
Table 1: Potential Precursors and Enzyme Classes in Pyrazine Biosynthesis
| Precursor Molecule | Potential Enzyme Class | Resulting Structural Component |
|---|---|---|
| L-Isoleucine | Dehydrogenase, Decarboxylase | 2-methylbutyl side chain |
| L-Alanine / L-Threonine | Dehydrogenase, Ligase | Pyrazine ring and methyl groups |
Development of Advanced Bio-Inspired and Sustainable Synthesis Strategies
There is a growing consumer and industrial demand for "natural" flavor and fragrance compounds, which drives research away from traditional chemical synthesis towards more sustainable methods. elsevierpure.comresearchgate.net Biotechnological production using microorganisms is a promising "green" alternative. mdpi.com Strains of Bacillus subtilis, for example, have been shown to produce a variety of alkylpyrazines during fermentation. mdpi.com
Future work should focus on two main areas:
Microbial Fermentation: This involves screening for and identifying microorganisms that naturally produce this compound. Once identified, metabolic engineering and process optimization could be employed to enhance yields.
Chemo-enzymatic Synthesis: This approach combines the specificity of enzymes with the efficiency of chemical reactions. researchgate.net Future strategies could involve using isolated biosynthetic enzymes, such as those identified in section 8.1, to perform key reaction steps under controlled conditions.
Additionally, novel green chemistry approaches, such as the use of microwave irradiation in reactive eutectic media, offer pathways to faster, solvent-less synthesis with improved atom economy, representing another key direction for sustainable production. rsc.org
Elucidation of Broader Ecological Networks and Interspecies Chemical Communication Roles
Pyrazines are pivotal signaling molecules (semiochemicals) in natural ecosystems, mediating critical interactions for survival and reproduction. semanticscholar.orgresearchgate.net They function as alarm pheromones, defensive compounds, and trail markers in various insects, including ants and wasps. nih.gov A closely related isomer, 2,5-dimethyl-3-(2-methylbutyl)-pyrazine, has been identified as a semiochemically active compound. semanticscholar.org
The specific ecological role of this compound is a significant unanswered question. Future research should investigate its function in various contexts:
Insect Communication: Does it act as a pheromone for aggregation, alarm, or mating in specific insect species?
Plant-Insect Interactions: Is it produced by plants upon herbivory to attract predators or parasitoids of the attacking insect, or is it used by insects to locate host plants? nih.gov
Microbial Ecology: Does it mediate interactions between symbiotic microorganisms and their hosts, such as in the nests of leaf-cutter ants where bacteria produce pyrazines? nih.gov
Answering these questions requires detailed behavioral assays and field studies to understand how this specific molecule influences the broader ecological web.
Innovation in Analytical Method Development for Ultra-Trace Analysis and In Situ Monitoring
A significant challenge in studying semiochemicals is their often-ephemeral nature and presence at extremely low concentrations within complex environmental matrices. researchgate.netresearchgate.net The development of highly sensitive and selective analytical methods is therefore paramount. nih.gov
Current methods for pyrazine analysis often involve sample preparation techniques like solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS). nih.gov Future innovations should aim to push the limits of detection and enable real-time, in situ monitoring.
Key areas for future development include:
Enhanced Sensitivity: Improving techniques to move from parts-per-billion (ppb) to parts-per-trillion (ppt) detection levels. mdpi.com
Portable Instrumentation: Creating field-deployable devices for real-time monitoring of pyrazine release from an organism in its natural habitat.
Advanced Chromatography: Utilizing techniques like two-dimensional gas chromatography (2D GC-MS) for better separation and identification of isomers in complex volatile blends. news-medical.net
These advancements will be critical for accurately quantifying this compound in biological and environmental samples, linking its presence to specific ecological events. news-medical.net
Table 2: Comparison of Analytical Techniques for Trace Volatile Analysis
| Technique | Common Use | Potential Future Application for Pyrazine Research |
|---|---|---|
| SPME-GC-MS | Laboratory analysis of volatiles in food and biological samples nih.gov | Miniaturization for field sampling and high-throughput screening. |
| 2D GC-MS | High-resolution separation of complex mixtures news-medical.net | Isomer-specific quantification in complex ecological scent profiles. |
Integration of Multi-Omics Data for Comprehensive Understanding of Pyrazine Metabolism and Function
To fully unravel the biology of this compound, from its genetic origins to its ecological function, an integrated systems biology approach is necessary. Future research must employ multi-omics strategies to create a holistic view of its role in an organism. researchgate.net
This integrated approach would involve:
Genomics: Sequencing the genomes of producing organisms to identify the gene clusters encoding the biosynthetic pathways.
Transcriptomics: Studying gene expression (RNA) to understand when and under what conditions the biosynthetic genes are activated.
Proteomics: Identifying the actual proteins and enzymes present during pyrazine production.
Metabolomics: Quantifying the pyrazine itself, along with its precursors and metabolic byproducts, to map the complete metabolic network.
By integrating these layers of biological information, researchers can build comprehensive models of pyrazine metabolism and regulation. researchgate.net This will not only elucidate the fundamental biology of this compound but also provide a roadmap for its biotechnological production and potential application in sustainable agriculture as a pest management tool. semanticscholar.orgresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,5-dimethylpyrazine |
| L-threonine |
| L-isoleucine |
| L-alanine |
| Aminoacetone |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 3,5-dimethyl-2-(2-methylbutyl)pyrazine?
The synthesis of alkyl-substituted pyrazines often involves condensation reactions between α,β-unsaturated ketones or aldehydes and hydrazines. For example, hydroxylated pyrazolines can be synthesized via reactions of hydroxychalcones with hydrazine derivatives under controlled pH and temperature conditions . Alternatively, dihydropyrazine intermediates (e.g., 5,6-dihydropyrazines) are formed by condensing diamines (e.g., 1,2-diaminopropane) with diketones like 2,3-pentanedione, followed by oxidation to yield the aromatic pyrazine core . Optimization of reaction conditions (e.g., solvent, catalyst, and stoichiometry) is critical to minimizing side products.
Q. What analytical techniques are used to characterize this compound and verify its purity?
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify volatile pyrazines in biological matrices (e.g., frog skin secretions) and food products. Characteristic fragmentation patterns (e.g., m/z 178 for molecular ion [M+H]+) and retention indices are compared to reference libraries .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide structural confirmation, with alkyl chain protons (e.g., 2-methylbutyl group) showing distinct splitting patterns in the δ 0.8–2.5 ppm range .
- Infrared Spectroscopy (IR): Peaks near 1570 cm⁻¹ and 1430 cm⁻¹ correspond to C=N and C-C stretching in the pyrazine ring .
Q. What biological roles have been reported for this compound in ecological systems?
This compound is identified as a volatile organic compound (VOC) in Silverstoneia punctiventris frog secretions, where it may function as a semiochemical for defense or communication . In mammals, structurally similar pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) act as fear-inducing repellents in wolf urine, suggesting potential interspecific signaling roles .
Advanced Research Questions
Q. How do computational models explain the electronic and vibrational dynamics of pyrazine derivatives like this compound?
Multiconfiguration time-dependent Hartree (MCTDH) simulations reveal that the S₁ and S₂ excited states of pyrazines exhibit strong vibronic coupling, influencing UV-Vis absorption spectra. For 24-mode pyrazine systems, symmetry considerations and weak coupling of peripheral vibrational modes (e.g., methyl and alkyl groups) are critical for accurate spectral prediction . Density Functional Theory (DFT) can further elucidate substituent effects on frontier molecular orbitals, which govern photophysical properties .
Q. What factors influence the stability and degradation of this compound in food matrices?
In roasted coffee and soybean paste, pyrazine content decreases with thermal processing due to incorporation into melanoidins (Maillard reaction products) . Light roast conditions preserve pyrazines (e.g., 2-methyl-3-(2-methylpropyl)-pyrazine), while prolonged roasting at >200°C promotes degradation. pH and water activity also modulate stability, with acidic conditions accelerating hydrolysis of alkyl side chains .
Q. How do structural modifications of pyrazine derivatives affect their bioactivity and receptor interactions?
Substituent positioning (e.g., alkyl chain length, branching) alters ligand-receptor binding kinetics. For example, 3,5-dimethyl substitution enhances hydrophobic interactions with olfactory receptors, while 2-methylbutyl groups increase membrane permeability. In vitro assays using HEK293 cells transfected with odorant receptors can quantify dose-dependent activation, revealing structure-activity relationships .
Q. What contradictions exist in reported data on the ecological roles of pyrazines, and how can they be resolved?
While this compound is implicated in amphibian defense , its low volatility raises questions about airborne signaling efficacy. Contradictory observations may arise from interspecific differences in secretion composition or environmental persistence. Field studies combining chemical analysis (SPME-GC-MS) and behavioral assays (e.g., predator avoidance tests) are needed to clarify ecological functions .
Methodological Recommendations
- For Synthesis: Optimize reaction yields by varying hydrazine derivatives (e.g., arylhydrazines for regioselectivity) and employing microwave-assisted synthesis to reduce reaction times .
- For Bioactivity Studies: Use calcium imaging or electrophysiology to map neuronal responses to pyrazines in model organisms (e.g., C. elegans or mice) .
- For Stability Analysis: Apply Arrhenius kinetics to model thermal degradation rates in food systems and identify activation energies for decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
